molecular formula C14H14N4 B2571894 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine CAS No. 338419-64-0

1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine

Cat. No.: B2571894
CAS No.: 338419-64-0
M. Wt: 238.294
InChI Key: BQKNVBNXIKOWPY-UHFFFAOYSA-N
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Description

1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidoindole structure

Mechanism of Action

    Target of action

    Indole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . Pyrrolidine derivatives have also been used as selective androgen receptor modulators (SARMs) .

    Mode of action

    The mode of action of indole and pyrrolidine derivatives can vary greatly depending on their specific structure and the receptors they interact with .

    Biochemical pathways

    Indole derivatives can affect various biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

    Pharmacokinetics

    The ADME properties of indole and pyrrolidine derivatives can also vary greatly depending on their specific structure .

    Result of action

    The molecular and cellular effects of indole and pyrrolidine derivatives can include inhibitory activity against various diseases and disorders .

    Action environment

    The action, efficacy, and stability of indole and pyrrolidine derivatives can be influenced by various environmental factors, although specific details would depend on the exact compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component synthesis, which combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides through a sequential Sonogashira reaction followed by [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrrolidine or pyrimidoindole rings.

Scientific Research Applications

1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine has several scientific research applications:

Comparison with Similar Compounds

1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine can be compared with other pyrimidoindole derivatives:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-pyrrolidin-1-yl-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-2-6-11-10(5-1)12-13(17-11)14(16-9-15-12)18-7-3-4-8-18/h1-2,5-6,9,17H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKNVBNXIKOWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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